
4-(Aminomethyl)azetidin-2-one
Descripción general
Descripción
4-(Aminomethyl)azetidin-2-one is a chemical compound with the molecular formula C4H8N2O . It is a type of beta-lactam, a class of compounds that contain a lactam ring, which is a four-membered ring that includes the amide nitrogen and the carbonyl carbon .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)azetidin-2-one and similar compounds has been the subject of various studies . For instance, one study described the synthesis of azetidin-2-ones using a four-component condensation of β-amino acids with aldehydes and isonitriles .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)azetidin-2-one is characterized by a four-membered cyclic lactam (beta-lactam) skeleton . This structure is recognized as a useful building block for the synthesis of a large number of organic molecules .Chemical Reactions Analysis
Several chemical reactions involving 4-(Aminomethyl)azetidin-2-one have been reported in the literature . For example, one study reported the use of 4-acetoxy-azetidin-2-ones in nucleophilic substitutions and N-thio-alkylation reactions .Aplicaciones Científicas De Investigación
Pharmacological Activity
Azetidin-2-ones, including 4-(Aminomethyl)azetidin-2-one, have been studied for their pharmacological activity . They are colorless, hydrolytically vulnerable solids with a melting point between 73 and 74 °C . They have been subjected to x-ray crystallographic examinations, which showed that the ring is largely planar with the N2 atom somewhat off of the mean plane of its substituents .
Anti-depressant & Nootropic Applications
Azetidin-2-ones have been explored for their potential as anti-depressants and nootropics . These compounds could potentially be used in the treatment of depression and cognitive disorders.
Antimitotic Compounds
Azetidin-2-ones have been investigated for their antimitotic properties . They have been found to be effective in breast-cancer cell lines as tubulin-targeting antimitotic agents and selective estrogen-receptor modulators (SERMs) .
Antibacterial Applications
Azetidin-2-ones play a significant role in the clinical treatment of bacterial infections . They are the core structure of β-lactam antibiotics such as penicillins, cephalosporins, carbapenems, and monobactams .
Antiproliferative Activity
Compounds containing the azetidin-2-one ring structure have been investigated for their antiproliferative activity . This research could potentially lead to new treatments for various types of cancer.
Chemical Synthesis
Azetidin-2-ones, including 4-(Aminomethyl)azetidin-2-one, are immensely reactive and have been used in various chemical syntheses . For example, they have been used in the formation of N-benzhydryl isoxazolidine .
Mecanismo De Acción
Target of Action
4-(Aminomethyl)azetidin-2-one is a small molecule that has been found to act as a dual inhibitor of hHDAC6 and hHDAC8 . These are histone deacetylase (HDAC) enzymes, which play a crucial role in various pathological conditions, making them valuable therapeutic targets .
Mode of Action
The compound interacts with its targets, hHDAC6 and hHDAC8, exhibiting nanomolar inhibitory potency . It’s noteworthy that these compounds also show selectivity by exhibiting low inhibitory potency against hHDAC1 and hHDAC10 . This selectivity has been further demonstrated in protein imprint experiments based on human cells, where the acetylation of non-histone substrates α-tubulin and SMC3 was tested .
Biochemical Pathways
Given its inhibitory action on hdac6 and hdac8, it’s likely that it impacts the acetylation state of histones and other proteins, thereby influencing gene expression and cellular functions .
Pharmacokinetics
The compound’s metabolic stability has been validated in rat, mouse, and human liver microsomes , suggesting it may have suitable ADME properties for bioavailability.
Result of Action
The molecular and cellular effects of 4-(Aminomethyl)azetidin-2-one’s action are likely tied to its inhibition of HDAC6 and HDAC8. In human cell-based experiments, these compounds reduced the proliferation of colorectal HCT116 and leukemia U937 cells after 48 hours of treatment .
Action Environment
It’s worth noting that azetidin-2-ones are colorless, hydrolytically vulnerable solids , suggesting that factors such as pH and temperature could potentially impact their stability and activity.
Direcciones Futuras
Recent advances in the chemistry and reactivity of azetidines, including azetidin-2-ones, suggest promising future directions . These compounds have been recognized as important building blocks in organic synthesis and medicinal chemistry, and their unique reactivity can be exploited to synthesize a wide variety of biologically important compounds .
Propiedades
IUPAC Name |
4-(aminomethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-2-3-1-4(7)6-3/h3H,1-2,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIEBMUQXPBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



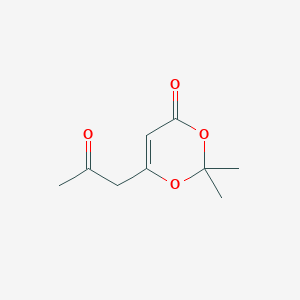
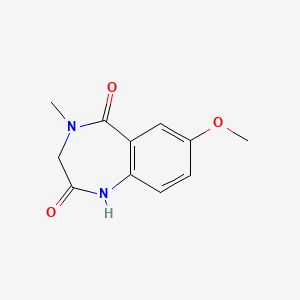
![10-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B3097218.png)
![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3097225.png)
![Butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3097236.png)

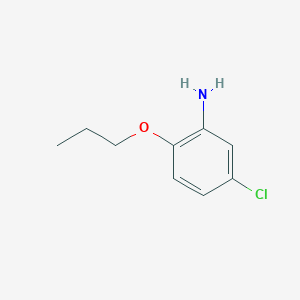
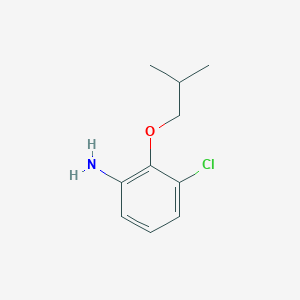

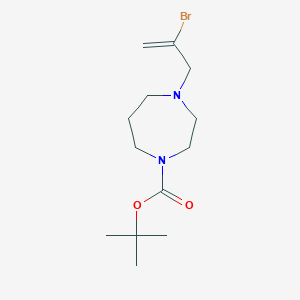

![1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine](/img/structure/B3097266.png)

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)